molecular formula C11H9Cl2N B184712 2-Chloro-3-(chloromethyl)-7-methylquinoline CAS No. 521915-96-8

2-Chloro-3-(chloromethyl)-7-methylquinoline

Cat. No.: B184712
CAS No.: 521915-96-8
M. Wt: 226.1 g/mol
InChI Key: LWRDXXNOYQZAEZ-UHFFFAOYSA-N
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Description

2-Chloro-3-(chloromethyl)-7-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with chloro and chloromethyl substituents, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(chloromethyl)-7-methylquinoline typically involves the chlorination of 7-methylquinoline. One common method is the reaction of 7-methylquinoline with thionyl chloride (SOCl₂) in the presence of a catalyst such as aluminum chloride (AlCl₃). This reaction introduces the chloro and chloromethyl groups at the 2 and 3 positions, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes often incorporate purification steps such as recrystallization or distillation to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(chloromethyl)-7-methylquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding 3-methylquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.

    Oxidation: Quinoline N-oxides.

    Reduction: 3-Methylquinoline derivatives.

Scientific Research Applications

2-Chloro-3-(chloromethyl)-7-methylquinoline has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Biological Studies: Employed in the study of enzyme inhibitors and receptor modulators.

    Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).

    Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(chloromethyl)-7-methylquinoline depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The chloro and chloromethyl groups can enhance the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    3-Chloromethylquinoline: Lacks the chloro group at the 2 position, affecting its chemical reactivity and biological activity.

    7-Methylquinoline: Lacks both chloro and chloromethyl groups, resulting in different chemical properties and applications.

Uniqueness

2-Chloro-3-(chloromethyl)-7-methylquinoline is unique due to the presence of both chloro and chloromethyl groups, which confer distinct reactivity and biological activity. This combination of substituents makes it a versatile intermediate in chemical synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-chloro-3-(chloromethyl)-7-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N/c1-7-2-3-8-5-9(6-12)11(13)14-10(8)4-7/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRDXXNOYQZAEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356179
Record name 2-chloro-3-(chloromethyl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24830514
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

521915-96-8
Record name 2-chloro-3-(chloromethyl)-7-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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